1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride
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Overview
Description
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride is a chemical compound with the molecular formula C9H10ClF2N. It is a derivative of indene, featuring two fluorine atoms and an amine group. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride typically involves the fluorination of indene derivatives followed by amination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The amination step can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available indene. The process includes:
Fluorination: Introduction of fluorine atoms to the indene ring.
Amination: Addition of the amine group.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroindenones, while reduction can produce various amine derivatives.
Scientific Research Applications
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- 7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine
Uniqueness
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of two fluorine atoms and an amine group makes it a valuable intermediate in synthetic chemistry and a potential candidate for various research applications.
Properties
Molecular Formula |
C9H10ClF2N |
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Molecular Weight |
205.63 g/mol |
IUPAC Name |
1,1-difluoro-2,3-dihydroinden-4-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)5-4-6-7(9)2-1-3-8(6)12;/h1-3H,4-5,12H2;1H |
InChI Key |
LDNGLQDRZFNDPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C(=CC=C2)N)(F)F.Cl |
Origin of Product |
United States |
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